molecular formula C24H25NO4 B6152798 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid CAS No. 2387227-35-0

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid

Cat. No. B6152798
CAS RN: 2387227-35-0
M. Wt: 391.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid”, is a complex organic molecule with the molecular formula C24H25NO4 . It is often used in pharmaceutical research .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a fluorene group attached to an indole group via a methoxy carbonyl linkage . The exact stereochemistry of the molecule can vary, which may affect its properties and interactions .

Mechanism of Action

The mechanism of action of this compound is not well-understood. It is likely to interact with biological systems in a complex manner due to its intricate structure .

Future Directions

The future research directions for this compound could involve elucidating its synthesis methods, understanding its mechanism of action, and exploring its potential applications in pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group of octahydro-1H-indole-5-carboxylic acid followed by the reaction with 9H-fluorene-9-methanol to form the desired product.", "Starting Materials": [ "Octahydro-1H-indole-5-carboxylic acid", "9H-fluorene-9-methanol", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Dichloromethane (DCM)", "Methanol (MeOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Protection of the amine group of octahydro-1H-indole-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM) to form Boc-protected intermediate.", "Reaction of Boc-protected intermediate with 9H-fluorene-9-methanol in the presence of triethylamine (TEA) and dichloromethane (DCM) to form the desired product.", "Deprotection of the Boc group using methanol (MeOH) and sodium hydroxide (NaOH) to obtain the final product.", "Purification of the final product using acidification with hydrochloric acid (HCl) and recrystallization." ] }

CAS RN

2387227-35-0

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid

Molecular Formula

C24H25NO4

Molecular Weight

391.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.